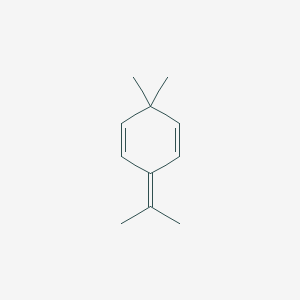
Methyl (2-nitroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-nitroethyl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2-nitroethyl)carbamate can be synthesized through several methods. One common route involves the reaction of 2-nitroethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the reaction of 2-nitroethanol with methyl chloroformate in the presence of a base such as triethylamine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial production may also involve purification steps such as distillation and crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-nitroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Aminoethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2-nitroethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of methyl (2-nitroethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The nitro group can also participate in redox reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Methyl carbamate: A simpler carbamate ester used in different industrial applications.
Phenyl carbamate: A carbamate derivative with an aromatic ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl (2-nitroethyl)carbamate is unique due to the presence of both a nitro group and a carbamate group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propiedades
Número CAS |
63656-17-7 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
methyl N-(2-nitroethyl)carbamate |
InChI |
InChI=1S/C4H8N2O4/c1-10-4(7)5-2-3-6(8)9/h2-3H2,1H3,(H,5,7) |
Clave InChI |
SHRICVYINLOFHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


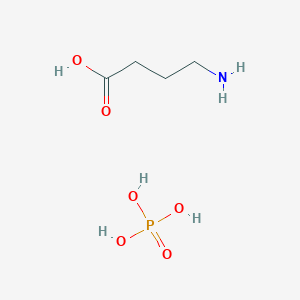
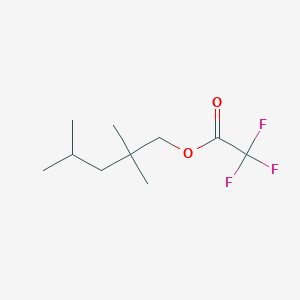
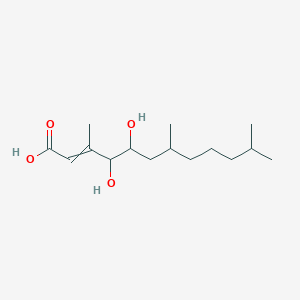
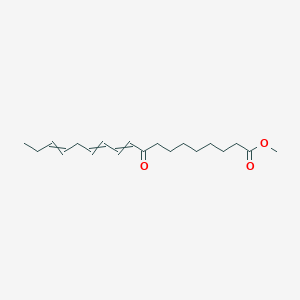
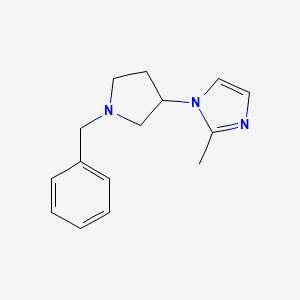
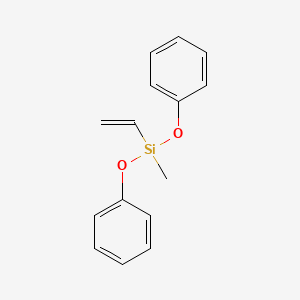
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
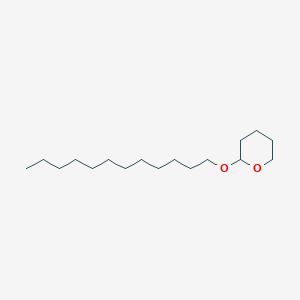
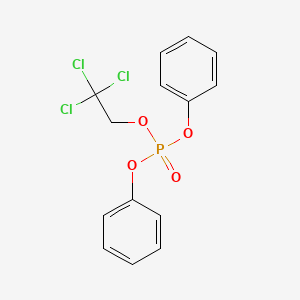
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
